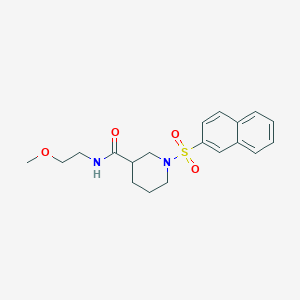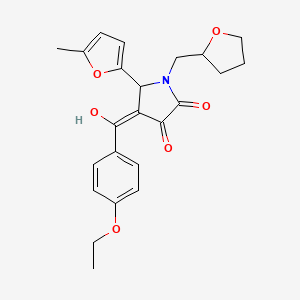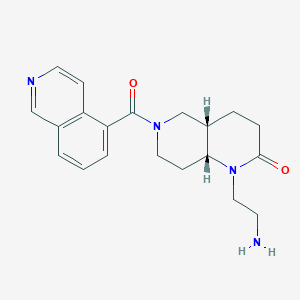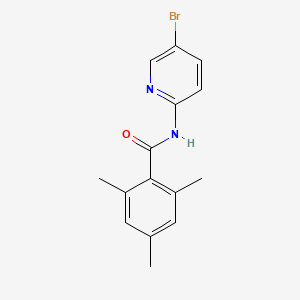
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, commonly known as ML335, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ML335 has been shown to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The mechanism of action of ML335 is not fully understood, but it is believed to function by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is involved in a wide range of cellular processes, including protein folding, transport, and degradation. By inhibiting HSP70, ML335 may disrupt the proper functioning of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
ML335 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, ML335 has been shown to induce cell death and inhibit tumor growth. In addition, ML335 has been shown to reduce inflammation and protect against neurodegeneration. However, further research is needed to fully understand the biochemical and physiological effects of ML335.
Advantages and Limitations for Lab Experiments
ML335 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a viable option for in vitro and in vivo studies. ML335 is also stable and easy to synthesize, making it a cost-effective option for large-scale production. However, ML335 has some limitations, including its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the study of ML335. One area of interest is the development of analogs with improved potency and selectivity. In addition, further research is needed to fully understand the mechanism of action of ML335 and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, ML335 may have applications in other areas of medicine, including infectious diseases and autoimmune disorders.
Synthesis Methods
The synthesis of ML335 involves a multi-step process that begins with the reaction of 2-naphthylsulfonyl chloride with piperidine. The resulting product is then treated with sodium hydride and 2-methoxyethylamine to form N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. The synthesis of ML335 has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
ML335 has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent activity against cancer cells, particularly in breast cancer and lung cancer. In addition, ML335 has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. ML335 has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-12-10-20-19(22)17-7-4-11-21(14-17)26(23,24)18-9-8-15-5-2-3-6-16(15)13-18/h2-3,5-6,8-9,13,17H,4,7,10-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMHHZRQJTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)
![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)


![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5294521.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)